molecular formula C11H14BrNO3 B1450880 2-bromo-N-(3,5-dimethoxyphenyl)propanamide CAS No. 178421-42-6

2-bromo-N-(3,5-dimethoxyphenyl)propanamide

Cat. No. B1450880
M. Wt: 288.14 g/mol
InChI Key: DZFWFLKOLJXJBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-bromo-N-(3,5-dimethoxyphenyl)propanamide” is a chemical compound with the molecular formula C11H14BrNO3 and a molecular weight of 288.14 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-(3,5-dimethoxyphenyl)propanamide” consists of a propanamide backbone with a bromine atom attached to the second carbon. The nitrogen atom in the amide group is bonded to a phenyl ring, which is substituted with two methoxy groups at the 3rd and 5th positions .

Scientific Research Applications

Carbonic Anhydrase Inhibitory Properties

Compounds with structural similarities to 2-bromo-N-(3,5-dimethoxyphenyl)propanamide have been synthesized and evaluated for their inhibitory effects on human cytosolic carbonic anhydrase II (hCA II), which is implicated in various physiological disorders such as glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis. For example, bromophenols derived from similar compounds demonstrated effective hCA II inhibitory activity, indicating their potential as leads for generating novel carbonic anhydrase inhibitors (Balaydın et al., 2012).

Herbicidal Activity

The synthesis of compounds structurally related to 2-bromo-N-(3,5-dimethoxyphenyl)propanamide has also been explored for applications in agriculture, specifically as herbicides. The crystal structure and herbicidal activity of one such compound demonstrated effectiveness, suggesting its potential utility in controlling unwanted plant growth (Liu et al., 2008).

Antimicrobial Properties

Arylsubstituted halogen(thiocyanato)amides, which include structures similar to 2-bromo-N-(3,5-dimethoxyphenyl)propanamide, have been synthesized and assessed for their antibacterial and antifungal activities. These studies highlight the potential of such compounds in the development of new antimicrobial agents (Baranovskyi et al., 2018).

Fluorescent ATRP Initiator

Additionally, the synthesis and molecular structure of a coumarin-based derivative were explored for its efficiency as a fluorescent atom transfer radical polymerization (ATRP) initiator. This application demonstrates the potential of such compounds in polymer science for initiating controlled polymerization processes (Kulai & Mallet-Ladeira, 2016).

Future Directions

The future directions for “2-bromo-N-(3,5-dimethoxyphenyl)propanamide” are not clear from the available information. It is used for research purposes , but further studies would be needed to determine its potential applications.

properties

IUPAC Name

2-bromo-N-(3,5-dimethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-7(12)11(14)13-8-4-9(15-2)6-10(5-8)16-3/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFWFLKOLJXJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3,5-dimethoxyphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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